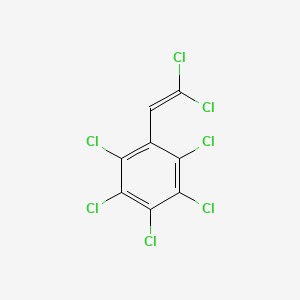
beta,beta,2,3,4,5,6-Heptachlorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta,beta,2,3,4,5,6-Heptachlorostyrene is a useful research compound. Its molecular formula is C8HCl7 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Applications
1. Pollution Studies:
Beta, beta, 2,3,4,5,6-Heptachlorostyrene has been extensively studied in the context of environmental pollution. It is often analyzed in soil and sediment samples to assess contamination levels from industrial activities. For instance, a remedial investigation report indicated that this compound was detected in various samples collected from contaminated sites in Michigan . The data showed varying concentrations of heptachlorostyrene across different sample types and locations.
2. Ecological Risk Assessments:
Due to its persistence and potential toxicity to aquatic organisms, beta, beta, 2,3,4,5,6-Heptachlorostyrene is included in ecological risk assessments. These assessments evaluate the potential risks posed by chemical contaminants to ecosystems. The compound's bioaccumulation potential necessitates careful monitoring and regulation in affected areas.
Human Health Implications
1. Toxicological Studies:
Research has indicated that beta, beta, 2,3,4,5,6-Heptachlorostyrene may have neurotoxic effects. Studies involving animal models have demonstrated that exposure can lead to alterations in neurological function and behavior . Such findings underscore the importance of understanding the health risks associated with exposure to this compound.
2. Regulatory Framework:
Given its classification as a persistent organic pollutant (POP), beta, beta, 2,3,4,5,6-Heptachlorostyrene is subject to regulatory scrutiny under various environmental protection laws. Agencies such as the Environmental Protection Agency (EPA) monitor its presence in the environment and establish guidelines for acceptable exposure levels.
Case Studies
Propriétés
Numéro CAS |
29082-75-5 |
|---|---|
Formule moléculaire |
C8HCl7 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(2,2-dichloroethenyl)benzene |
InChI |
InChI=1S/C8HCl7/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H |
Clé InChI |
ZJHKJUCBLHAARE-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C(=C(Cl)Cl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Key on ui other cas no. |
61593-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















